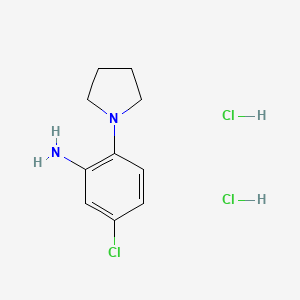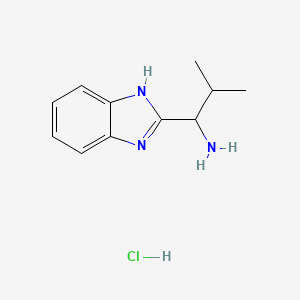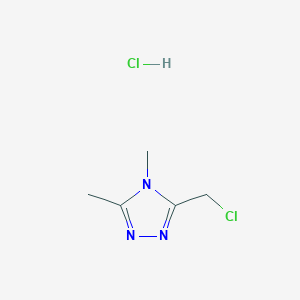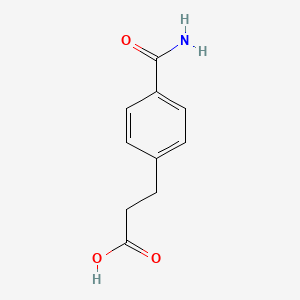
3-(4-羧酰基苯基)丙酸
描述
3-(4-Carbamoylphenyl)propanoic acid is an organic compound characterized by a benzene ring substituted with a carbamoyl group at the 4-position and a propanoic acid moiety
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step process starting from 4-aminobenzoic acid. The amino group is first converted to a carbamoyl group using carbamoyl chloride, followed by a reaction with an appropriate alkylating agent to introduce the propanoic acid moiety.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the benzene ring to more oxidized forms.
Reduction: Reduction reactions may involve the conversion of the carbamoyl group to an amine.
Substitution: Substitution reactions can occur at the benzene ring, where various substituents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated benzene derivatives.
科学研究应用
3-(4-Carbamoylphenyl)propanoic acid has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It can be employed in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary target of 3-(4-Carbamoylphenyl)propanoic acid is the human hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes . These enzymes play a crucial role in the regulation of the hypoxia-inducible transcription factors (HIFs), which mediate the body’s response to low oxygen conditions .
Mode of Action
3-(4-Carbamoylphenyl)propanoic acid interacts with its target, the HIF PHD enzymes, by inhibiting their activity . This inhibition is achieved through the compound’s interaction with the active site of the enzyme, preventing it from carrying out its normal function . The exact nature of this interaction and the resulting changes in the enzyme’s activity are still under investigation.
Biochemical Pathways
The inhibition of HIF PHD enzymes by 3-(4-Carbamoylphenyl)propanoic acid affects the hypoxia-inducible factor pathway . Under normal oxygen conditions, HIFs are rapidly degraded via the ubiquitin-proteasome pathway . When the activity of hif phd enzymes is inhibited, this degradation is prevented, leading to an accumulation of hifs . This can result in the activation of a variety of genes involved in response to hypoxia, including those involved in angiogenesis, erythropoiesis, and cell survival .
Result of Action
The inhibition of HIF PHD enzymes by 3-(4-Carbamoylphenyl)propanoic acid leads to an accumulation of HIFs, which can activate a variety of genes involved in the body’s response to hypoxia . This can have a range of effects at the molecular and cellular level, depending on the specific genes that are activated .
生化分析
Biochemical Properties
3-(4-Carbamoylphenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme hypoxia-inducible factor prolyl hydroxylase domain (PHD) enzymes. Studies have shown that derivatives of 3-(4-Carbamoylphenyl)propanoic acid can inhibit PHD enzymes, which are crucial in the regulation of the hypoxia-inducible factor (HIF) pathway . This interaction is essential for understanding the compound’s potential therapeutic applications in conditions related to hypoxia.
Cellular Effects
The effects of 3-(4-Carbamoylphenyl)propanoic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the stability and activity of hypoxia-inducible factor-1 alpha (HIF-1α), a transcription factor that plays a critical role in cellular responses to low oxygen levels . By inhibiting PHD enzymes, 3-(4-Carbamoylphenyl)propanoic acid stabilizes HIF-1α, leading to changes in gene expression that promote cell survival and adaptation under hypoxic conditions.
Molecular Mechanism
At the molecular level, 3-(4-Carbamoylphenyl)propanoic acid exerts its effects through specific binding interactions with biomolecules. The compound inhibits PHD enzymes by binding to their active sites, preventing the hydroxylation of HIF-1α . This inhibition leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation to hypoxia.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Carbamoylphenyl)propanoic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on PHD enzymes over extended periods . Long-term studies have indicated that continuous exposure to 3-(4-Carbamoylphenyl)propanoic acid can lead to sustained activation of hypoxia-responsive pathways, which may have therapeutic implications for chronic hypoxia-related diseases.
Dosage Effects in Animal Models
The effects of 3-(4-Carbamoylphenyl)propanoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits PHD enzymes without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and off-target interactions. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-(4-Carbamoylphenyl)propanoic acid is involved in metabolic pathways related to the regulation of hypoxia-inducible factors. The compound interacts with enzymes such as PHDs and cofactors like 2-oxoglutarate and ferrous ions, which are essential for the hydroxylation of HIF-1α . By inhibiting these enzymes, 3-(4-Carbamoylphenyl)propanoic acid alters the metabolic flux, leading to changes in the levels of metabolites involved in the hypoxic response.
Transport and Distribution
Within cells and tissues, 3-(4-Carbamoylphenyl)propanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.
Subcellular Localization
The subcellular localization of 3-(4-Carbamoylphenyl)propanoic acid affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PHD enzymes . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory effects on PHD enzymes and stabilizing HIF-1α.
相似化合物的比较
4-Aminobenzoic Acid: Similar structure but lacks the propanoic acid moiety.
4-Carbamoylbenzoic Acid: Similar carbamoyl group but different alkyl chain length.
3-(4-Hydroxyphenyl)propanoic Acid: Similar propanoic acid moiety but different substituent on the benzene ring.
属性
IUPAC Name |
3-(4-carbamoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-10(14)8-4-1-7(2-5-8)3-6-9(12)13/h1-2,4-5H,3,6H2,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGMGROSBGZBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018600-38-8 | |
| Record name | 3-(4-carbamoylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


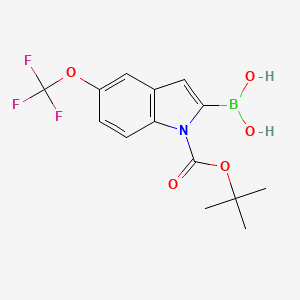

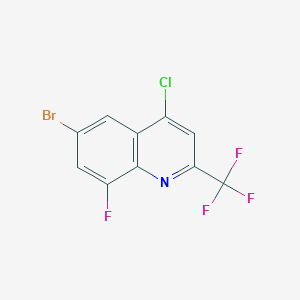
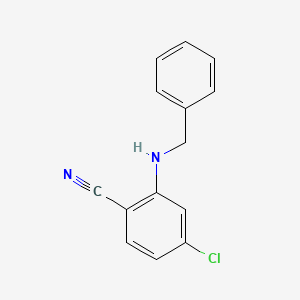
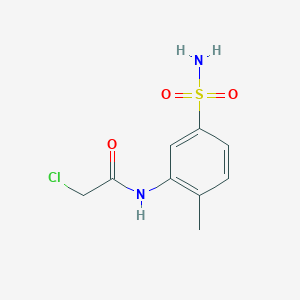
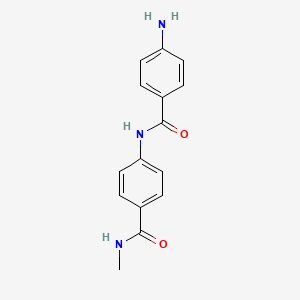
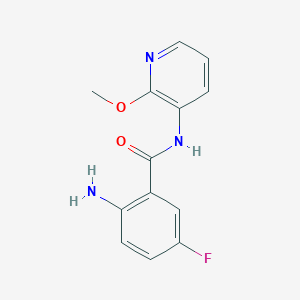
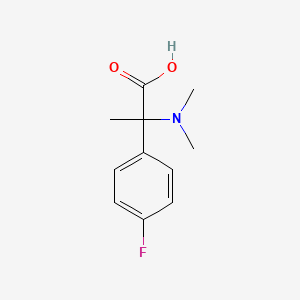
![2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1518611.png)
